molecular formula C9H6ClNO2S B023125 Quinoline-3-sulfonyl chloride CAS No. 159182-40-8

Quinoline-3-sulfonyl chloride

Cat. No. B023125
M. Wt: 227.67 g/mol
InChI Key: VSAXLHSQUHPTCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline-3-sulfonyl chloride can be synthesized through several methods, including the copper-catalyzed C-H bond activation of quinoline N-oxides using aryl sulfonyl chlorides (Wu et al., 2013), and the copper-catalyzed electrophilic cyclization of N-propargylamines (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of quinoline-3-sulfonyl chloride derivatives can be analyzed through various chemical synthesis methods, which demonstrate the compound's versatility in forming different sulfonylated quinolines under mild conditions, such as those described by Patel et al. (2022), where sodium tert-butyldimethyl silyloxymethylsulfinate was reacted with quinoline N-oxides (Patel et al., 2022).

Chemical Reactions and Properties

Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including sulfonylation of aminoquinolines via copper catalysis (Liang et al., 2015) and coupling with haloquinolines in water to form sulfonylated quinolines (Bao et al., 2019).

Physical Properties Analysis

The physical properties of quinoline-3-sulfonyl chloride derivatives, such as solubility, crystallinity, and melting point, can be influenced by the specific synthesis methods and the nature of the substituents attached to the quinoline ring. The synthesis methods described provide insights into the compound's physical properties through the reaction conditions and product yields.

Chemical Properties Analysis

The chemical properties of quinoline-3-sulfonyl chloride derivatives, including reactivity, stability, and functional group compatibility, can be understood through the variety of reactions they undergo. For example, the copper-catalyzed deoxygenative C2-sulfonylation reaction described by Du et al. (2016) showcases the compound's reactivity and the potential for forming diverse sulfonylated quinoline derivatives (Du et al., 2016).

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : A method using iodine-mediated sulfonylation of quinoline N-oxides for synthesizing 2-sulfonyl quinoline derivatives is useful in organic synthesis and drug discovery due to its mild and metal-free nature (Fu et al., 2017).

  • Chelation-Assisted C-H Arylation : A novel chelation-assisted C-H arylation reaction of benzo[h]quinoline with arylsulfonyl chlorides demonstrates broad substrate scope and functional group tolerance, making it potentially significant for organic synthesis (Xu et al., 2022).

  • Antimicrobial Activity : Sulfonyl derivatives of 1,2-dihydroisoquinolines and 1,2-dihydroquinolines show promising antimicrobial activity against various bacteria and fungi (Sidorenko et al., 1979).

  • Anti-Inflammatory Agents : Sulfonamide and sulphonyl ester derivatives of quinoline exhibit potential as non-acidic, non-steroidal, anti-inflammatory agents, with some compounds showing activity comparable to ibuprofen (Bano et al., 2020).

  • Copper-Catalyzed Synthesis : Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides leads to compounds with a wide range of functional groups, demonstrating its utility in synthesis (Liang et al., 2015).

  • Fluorescent Indicators : Quinoline derivatives, substituted with electron-donating groups, are used in chloride-sensitive fluorescent indicators for biological applications, with fluorescence lifetimes greater than 15 ns (Krapf et al., 1988).

  • Anticancer Research : Certain quinoline-based compounds, including those with sulfonyl groups, show promise in anticancer research. For example, compound 5 exhibits potential as a lead structure for developing NF-κB inhibitors against hepatocellular carcinoma (Chung et al., 2018).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

quinoline-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAXLHSQUHPTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627503
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-sulfonyl chloride

CAS RN

159182-40-8
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Fu, MP Li, CZ Shi, FR Li, Z Du, C Huo - Organic & Biomolecular …, 2019 - pubs.rsc.org
… As expected, reactions involving quinoline-3-sulfonyl chloride and 2-thiophenesulfonyl chlorides proceeded quite well, delivering the corresponding products 3n–p in moderate yields. …
Number of citations: 5 pubs.rsc.org
R Dahl, EA Sergienko, Y Su, YS Mostofi… - Journal of medicinal …, 2009 - ACS Publications
… To a stirred solution of the quinoline 3-sulfonyl chloride (0.5 mmol, 115 mg) in DMF, the 2,5-dimethoxy aniline (0.5 mmol, 76 mg) was added, followed by N,N-diisopropylethylamine (…
Number of citations: 104 pubs.acs.org

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